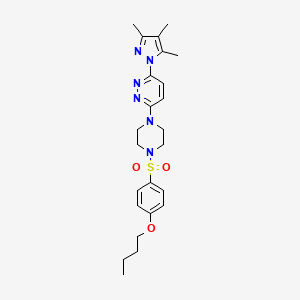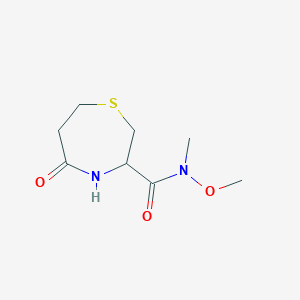
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide, also known as Metixene, is a synthetic compound that belongs to the thiazepane class of drugs. It has been extensively studied for its potential use in the treatment of various neurological disorders.
作用機序
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide acts as a dopamine receptor antagonist, which means it blocks the action of dopamine in the brain. This can help alleviate symptoms of Parkinson's disease, which is caused by a lack of dopamine in the brain. In addition, N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide also acts as a serotonin receptor antagonist, which can help alleviate symptoms of schizophrenia. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This can help improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which can help alleviate symptoms of Parkinson's disease. It has also been shown to decrease the activity of the prefrontal cortex, which can help alleviate symptoms of schizophrenia. In addition, N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer's disease.
実験室実験の利点と制限
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has a number of advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also relatively stable, which makes it easy to store and transport. However, there are some limitations to using N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments. It has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels in the body. In addition, it can have side effects such as dizziness, nausea, and vomiting, which can affect the results of lab experiments.
将来の方向性
There are a number of future directions for research on N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. In addition, further research is needed to investigate the long-term effects of N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide on the brain and its potential for neuroprotection. Finally, research is needed to develop new and improved synthesis methods for N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide that are more efficient and cost-effective.
合成法
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide is synthesized by reacting 2-amino-5-methylthiazole with methyl formate to obtain N-methyl-N-(2-methylthiazol-5-yl) formamide. This is then reacted with methoxyacetyl chloride in the presence of triethylamine to obtain N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide.
科学的研究の応用
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. It has been shown to have a positive effect on dopamine receptors in the brain, which can help alleviate symptoms of Parkinson's disease. In addition, N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. It has also been shown to improve cognitive function in patients with Alzheimer's disease.
特性
IUPAC Name |
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-10(13-2)8(12)6-5-14-4-3-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUETPKBSDBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CSCCC(=O)N1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


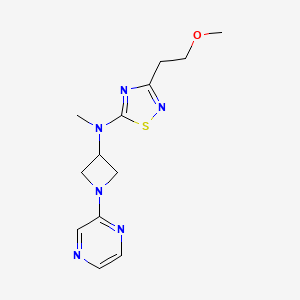
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)
![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)

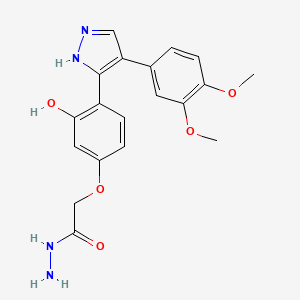
![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
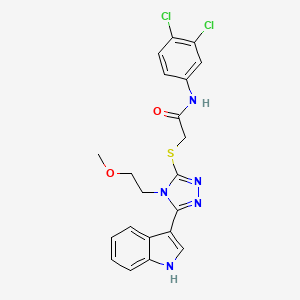
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2446775.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)
